Octyl heptanoate

Description

Properties

CAS No. |

5132-75-2 |

|---|---|

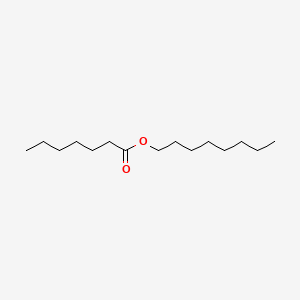

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

octyl heptanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-9-10-12-14-17-15(16)13-11-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

XAZROQGRFWCMBU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)CCCCCC |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCC |

boiling_point |

290.0 °C |

density |

d20 0.85 0.85200 (20°) |

melting_point |

-22.5 °C Mp -21.5 ° -21.5°C |

Other CAS No. |

5132-75-2 |

physical_description |

Liquid colourless liquid with a fruity, slightly fatty odou |

solubility |

soluble in most organic solvents; insoluble in wate |

Origin of Product |

United States |

Scientific Research Applications

Applications in Flavoring and Fragrance

-

Flavoring Agent :

- Octyl heptanoate is used in the food industry as a flavoring agent due to its fruity aroma, which enhances the sensory profile of various food products.

- It is particularly popular in confectionery, baked goods, and beverages, providing a desirable flavor note that appeals to consumers.

-

Fragrance Component :

- In the fragrance industry, this compound is utilized for its sweet and fruity scent, making it a valuable ingredient in perfumes and personal care products.

- Its stability and low volatility contribute to its effectiveness as a fragrance fixative, prolonging the scent's duration on the skin.

Cosmetic Applications

This compound has been investigated for its role in cosmetic formulations. It serves as an emollient, providing moisturizing properties to skin care products. Its compatibility with other cosmetic ingredients enhances the texture and feel of creams and lotions.

- Safety Assessment : Research indicates that this compound exhibits low toxicity levels when used in cosmetic formulations. Studies have shown that concentrations up to 1% do not produce adverse effects on skin health .

Chemical Processes

-

Solvent Properties :

- This compound is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds.

- Its use in laboratory settings facilitates reactions that require non-polar solvents.

-

Research Applications :

- In scientific studies, this compound has been utilized as a model compound for investigating esterification reactions and studying the stability of esters under different conditions .

- Its behavior during thermo-oxidative aging has been analyzed to understand its degradation pathways and potential by-products formed during storage .

Case Study 1: Flavor Profile Enhancement

In a study conducted by researchers at a leading food science institute, this compound was added to a range of fruit-flavored beverages. The results demonstrated a significant improvement in consumer preference scores due to the compound's ability to enhance fruity notes while masking undesirable flavors.

Case Study 2: Cosmetic Formulation Stability

A cosmetic company formulated a moisturizer containing 1% this compound. Over six months of stability testing, the product maintained its texture and efficacy without significant changes in pH or viscosity, indicating that this compound contributes positively to formulation stability.

Chemical Reactions Analysis

Hydrolysis Reactions

Octyl heptanoate undergoes hydrolysis under acidic or basic conditions to regenerate its parent carboxylic acid and alcohol:

-

Acid-catalyzed hydrolysis : Requires strong acids (e.g., H₂SO₄) and elevated temperatures, yielding heptanoic acid and 1-octanol .

-

Base-catalyzed saponification : Produces sodium heptanoate and 1-octanol in the presence of NaOH or KOH .

Table 1: Hydrolysis Conditions and Products

| Condition | Catalyst/Temperature | Products | Source |

|---|---|---|---|

| Acidic | H₂SO₄, 80–100°C | Heptanoic acid, 1-octanol | |

| Basic (saponification) | NaOH, 60–80°C | Sodium heptanoate, 1-octanol |

Thermo-Oxidative Degradation

Under oxidative aging at elevated temperatures (e.g., 150°C), this compound decomposes via radical-mediated pathways, forming shorter-chain acids, aldehydes, and secondary esters :

Key Degradation Pathways:

-

Oxidative cleavage : Breaks C–C bonds, yielding:

-

Aldehyde formation : 1-Octanol oxidizes to octanal, which further oxidizes to octanoic acid .

Table 2: Thermo-Oxidative Products Detected by GC-MS

| Aging Time (h) | Major Products Detected | Source |

|---|---|---|

| 24–72 | Octanal, octanoic acid, octyl formate | |

| 72–192 | Heptanoic acid, hexanoic acid, octyl acetate |

Transesterification

This compound participates in transesterification reactions under catalytic conditions. For example, scandium triflate [Sc(OTf)₃] facilitates ester exchange with other alcohols (e.g., methanol or ethanol) :

Table 3: Transesterification Efficiency

| Alcohol Reactant | Catalyst | Yield (%) | Product | Source |

|---|---|---|---|---|

| Methanol | Sc(OTf)₃ | 85 | Methyl heptanoate | |

| Butanol | Sc(OTf)₃ | 92 | Butyl heptanoate |

Comparison with Similar Compounds

Structural Insights :

- Chain Length: this compound’s longer alkyl chain (C₈) compared to ethyl heptanoate (C₂) enhances its lipophilicity, influencing its solubility and volatility .

- Branching: Isobutyl heptanoate’s branched structure (iso-butyl group) alters its sensory properties, making it distinct from linear esters like this compound .

Regional Consumption Data (µg/day)

| Compound | USA Intake | Europe Intake |

|---|---|---|

| This compound | 0.38 | 0.21 |

| Isobutyl heptanoate | 1.9 | 0.01 |

| Hexyl octanoate | 0.95 | 1.3 |

| Heptyl octanoate | 0.95 | 0.71 |

Key Observations :

- This compound’s usage is moderate compared to isobutyl heptanoate in the U.S. but lower in Europe.

- Hexyl octanoate shows higher European consumption, likely linked to regional flavor preferences .

Preparation Methods

Method Overview

The classical and most straightforward method for preparing octyl heptanoate is the direct esterification of octanol (octyl alcohol) with heptanoic acid (also known as enanthic acid) under acidic catalysis.

Reaction Conditions

- Reactants: Octanol and heptanoic acid in stoichiometric or slight excess amounts.

- Catalysts: Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acid ion-exchange resins.

- Temperature: Typically reflux conditions (around 100–150°C depending on the boiling points and reaction setup).

- Removal of Water: Continuous removal of water by azeotropic distillation or use of molecular sieves to drive equilibrium toward ester formation.

Reaction Mechanism

The acid catalyst protonates the carbonyl oxygen of heptanoic acid, increasing electrophilicity. Octanol attacks the carbonyl carbon, forming a tetrahedral intermediate, which then loses water to form the ester bond.

Advantages and Limitations

- Advantages: Simple, cost-effective, and widely used industrially.

- Limitations: Equilibrium-limited; requires removal of water to achieve high yields; acid catalysts may cause side reactions or require neutralization post-reaction.

Catalytic Hydrogenation and Hydrolysis Route via Octadienyl Esters

Method Overview

A more complex synthetic route involves the preparation of octyl esters via catalytic reactions starting from butadiene and acetic acid to form octadienyl acetates, which are subsequently hydrogenated and hydrolyzed to yield octanol isomers. These octanols can then be esterified with heptanoic acid to form this compound.

Key Steps

- Step 1: Reaction of butadiene with acetic acid in the presence of palladium or other Group VIII noble metal catalysts to form octadienyl acetates.

- Step 2: Hydrogenation of octadienyl acetates using catalysts such as Raney nickel, platinum, rhodium, ruthenium, or palladium to saturate the double bonds, yielding octyl acetates.

- Step 3: Hydrolysis of octyl acetates by acid catalysis (e.g., sulfuric acid) or saponification (caustic soda) to obtain octanol.

- Step 4: Esterification of octanol with heptanoic acid to produce this compound.

Research Findings

- The palladium-catalyzed reaction of butadiene with acetic acid is highly selective and allows catalyst recycling.

- Hydrogenation under pressure with typical hydrogenation catalysts efficiently converts octadienyl acetates to octyl acetates.

- Hydrolysis methods are well-established and yield high-purity octanol.

- This method provides access to different isomers of octanol, which can impact the properties of the final ester.

Advantages and Limitations

- Advantages: Allows production of high-purity octanol and derivatives; useful for industrial-scale synthesis.

- Limitations: Multi-step process; requires specialized catalysts and equipment; higher complexity and cost.

Transesterification Methods

Method Overview

This compound can also be synthesized by transesterification, where an ester of heptanoic acid (e.g., methyl or ethyl heptanoate) reacts with octanol under catalytic conditions.

Reaction Conditions

- Catalysts: Acidic or basic catalysts such as sodium hydroxide, potassium hydroxide, or acid resins.

- Temperature: Moderate heating (80–150°C).

- Removal of By-products: Methanol or ethanol formed is distilled off to drive the reaction forward.

Advantages and Limitations

- Advantages: Useful when esters of heptanoic acid are more readily available or cheaper than the acid itself.

- Limitations: Requires removal of alcohol by-products; catalyst neutralization needed; possible side reactions under basic conditions.

Data Table Summarizing Preparation Methods

| Preparation Method | Reactants | Catalyst(s) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | Octanol + Heptanoic acid | Sulfuric acid, p-Toluenesulfonic acid | Reflux (100–150°C), water removal | Simple, cost-effective | Equilibrium-limited, side reactions possible |

| Catalytic Hydrogenation & Hydrolysis | Butadiene + Acetic acid → Octadienyl acetates → Octanol | Palladium, Raney Ni, Pt, Rh, Ru, Pd | High pressure hydrogenation, acid/base hydrolysis | High purity octanol, catalyst recycling | Multi-step, complex, costly |

| Transesterification | Octanol + Methyl/Ethyl heptanoate | NaOH, KOH, acid resins | Moderate heating (80–150°C) | Uses ester feedstocks | Requires alcohol removal, catalyst neutralization |

Detailed Research Findings and Notes

- The palladium-catalyzed reaction of butadiene with acetic acid to form octadienyl acetates is a key industrial step. The catalyst forms complexes with butadiene, enabling dimerization and reaction with acetic acid.

- Hydrogenation of octadienyl acetates is carried out under hydrogen pressure using typical hydrogenation catalysts, yielding octyl acetates that can be hydrolyzed to octanol.

- Hydrolysis of octyl acetates is typically performed with acid catalysts such as sulfuric acid or by saponification with caustic soda.

- The purification of intermediates and products often involves distillation techniques, including spinning band columns, to separate isomers and impurities.

- The direct esterification method is widely used due to its simplicity but requires efficient water removal to shift equilibrium toward ester formation.

- Transesterification offers an alternative when esters of heptanoic acid are more accessible, but careful control of reaction conditions is necessary to avoid side reactions and ensure high yield.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of octyl heptanoate to achieve high purity?

- Methodological Answer : this compound is synthesized via esterification of heptanoic acid and octanol, typically using acid catalysts (e.g., sulfuric acid) under reflux. To optimize purity:

- Monitor reaction completion using gas chromatography (GC) with flame ionization detection (FID) .

- Purify the product via liquid-liquid extraction (e.g., using ethyl acetate/water systems) to remove unreacted acids or alcohols .

- Confirm purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify ester bond formation and absence of impurities .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use methyl heptanoate as an internal standard for retention time calibration .

- NMR Spectroscopy : Analyze ¹H NMR peaks for ester-specific signals (e.g., δ 4.05 ppm for the -CH₂-O-CO- group) and ¹³C NMR for carbonyl (C=O) resonance at ~170 ppm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl stretching vibrations at ~1740 cm⁻¹ .

Q. How should researchers design experiments to determine this compound’s solubility in aqueous-organic systems?

- Methodological Answer :

- Conduct liquid-liquid equilibrium studies using ternary systems (e.g., water-carboxylic acid-octyl heptanoate) at controlled temperatures (e.g., 288–308 K) .

- Measure tie-line data and calculate distribution coefficients (D) and separation factors (S) to assess partitioning behavior .

- Validate data consistency using Othmer-Tobias and Hand correlations to ensure experimental reliability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound-derived radicals be resolved?

- Methodological Answer :

- Use electron spin resonance (ESR) spectroscopy to study radical stability and motion. For example, analyze hyperfine splitting patterns to distinguish between CH₃ and CH₂ group contributions .

- Compare low-temperature (e.g., 77 K) and room-temperature spectra to assess dynamic averaging effects in radical conformers .

- Apply computational models (e.g., density functional theory) to predict radical geometries and validate experimental coupling constants .

Q. What strategies are effective for modeling this compound’s thermodynamic properties in non-ideal mixtures?

- Methodological Answer :

- Use activity coefficient models (e.g., UNIQUAC or NRTL) to predict phase behavior in multicomponent systems .

- Validate models against experimental vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) data, adjusting parameters like interaction coefficients .

- Incorporate molecular dynamics (MD) simulations to explore solvation effects and intermolecular interactions at the atomic level (e.g., ester-water hydrogen bonding) .

Q. How can researchers address discrepancies in purity assessments between different analytical methods?

- Methodological Answer :

- Cross-validate results using orthogonal techniques: Compare GC-MS purity (%) with NMR integration ratios for key protons (e.g., ester vs. alcohol signals) .

- Perform spiking experiments with known impurities (e.g., heptanoic acid) to identify retention times or spectral overlaps in GC or LC analyses .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy (e.g., [M+H]⁺ at m/z 243.23 for C₁₅H₃₀O₂) and detect trace contaminants .

Methodological Notes for Reproducibility

- Synthesis : Always include detailed experimental procedures (reagent ratios, reaction times) in supplementary materials to enable replication .

- Data Reporting : For phase equilibrium studies, provide tie-line coordinates (mass fractions) and temperature-dependent correlations in tabular format .

- Safety : Refer to material safety data sheets (MSDS) for handling guidelines, particularly for flammable ester solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.